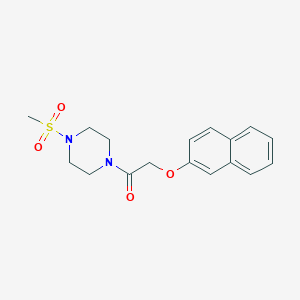
1-(3-Phenylpropyl)-4,1'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-4,1'-bipiperidine, commonly known as PB, is a synthetic compound that belongs to the class of piperidine derivatives. PB has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
PB exerts its pharmacological effects by blocking dopamine D3 receptors. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking dopamine D3 receptors, PB can modulate the activity of these pathways and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects
PB has been shown to have a variety of biochemical and physiological effects. PB can increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. PB can also increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety. Additionally, PB can decrease the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
PB has several advantages for lab experiments. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression. However, PB has some limitations as well. PB has a relatively short half-life, which makes it difficult to maintain a stable concentration in vivo. Additionally, PB can cause sedation and motor impairment, which may confound the interpretation of behavioral assays.
Zukünftige Richtungen
PB has several potential future directions. PB can be further studied for its potential use in the treatment of anxiety and depression. Additionally, PB can be used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. PB can also be used to study the interaction between dopamine D3 receptors and other neurotransmitter systems such as serotonin and acetylcholine. Furthermore, PB can be used to develop new compounds with improved pharmacological properties.
Synthesemethoden
PB can be synthesized through a multistep process. The first step involves the reaction of 3-phenylpropylamine with phosgene to form 3-phenylpropionyl chloride. This is followed by the reaction of the resulting acid chloride with piperidine to yield PB. The purity of PB can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
PB has been extensively used in scientific research due to its unique properties. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
Produktname |
1-(3-Phenylpropyl)-4,1'-bipiperidine |
|---|---|
Molekularformel |
C19H30N2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChI-Schlüssel |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
